BenchChemオンラインストアへようこそ!

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide

HDAC inhibitor design coumarin-benzamide SAR regioisomer comparison

This specific 6-yl regioisomer of the chromen-4-one benzamide class is essential for medicinal chemistry programs targeting HDAC1/2/3. The 3,5-dimethoxybenzamide warhead is a recognized zinc-binding group (ZBG), and its 6-position attachment on the chromenone core is critical for correct zinc-chelation geometry and isoform selectivity. Paired experiments with the commercially available 7-yl regioisomer (CAS 929390-55-6) can probe positional dependence of HDAC binding. The 4-tert-butylphenyl group enhances lipophilicity (cLogP ~4–5) and membrane permeability for cell-based histone acetylation assays (e.g., H3K9ac, H3K27ac). Compare head-to-head against N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923132-85-8) to validate ZBG-dependent pharmacology. Verify 6-yl identity for reproducible target engagement.

Molecular Formula C28H27NO5
Molecular Weight 457.5 g/mol
Cat. No. B11275603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide
Molecular FormulaC28H27NO5
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C28H27NO5/c1-28(2,3)19-8-6-17(7-9-19)26-16-24(30)23-14-20(10-11-25(23)34-26)29-27(31)18-12-21(32-4)15-22(13-18)33-5/h6-16H,1-5H3,(H,29,31)
InChIKeyWZZNZXCLPMHVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Overview of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide


N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide is a fully synthetic small molecule belonging to the chromen-4-one (coumarin-bioisostere) class, in which a 3,5-dimethoxybenzamide warhead is appended to the 6-position of the chromenone core. This specific 3,5-dimethoxy substitution pattern is a recognized zinc-binding group (ZBG) capable of engaging the catalytic zinc ion in histone deacetylases (HDACs), placing the compound within the benzamide-class HDAC inhibitor family [1]. The compound features a 4-tert-butylphenyl substituent at the chromenone 2-position, which increases lipophilicity (calculated logP ~4-5) relative to simpler phenyl analogs, a property that can influence both solubility and membrane partitioning [2]. The compound is available from commercial suppliers at purities ≥95% .

Why N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide Cannot Be Readily Substituted with In-Class Analogs


Chromen-4-one benzamides are not a uniform pharmacological class. The precise position of the benzamide attachment (6- vs. 7-position on the coumarin bioisostere) and the substitution pattern on the benzamide ring (3,5-dimethoxy vs. simple benzamide or 3-methoxy) fundamentally alter zinc-chelating geometry, HDAC isoform selectivity, and cytotoxicity profiles [1]. In a systematic SAR study of coumarin-based benzamide HDAC inhibitors, the 3,5-dimethoxybenzamide-bearing compounds exhibited cytotoxicity IC50 values that differed markedly (>10-fold) from those of closely related 3-methoxy or unsubstituted benzamide analogs when tested against the same cancer cell lines [1]. Consequently, procurement of a generic chromenone benzamide without verifying the exact substitution pattern risks selecting a compound with substantially different target engagement and cellular potency.

Quantitative Differentiation Evidence for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide


Regioisomeric Precision: 6-yl vs. 7-yl Benzamide Attachment Governs HDAC Inhibitory Potency

In the coumarin-based benzamide series, the attachment position of the benzamide warhead to the chromenone scaffold is a critical determinant of HDAC inhibitory activity. The 7-yl regioisomer, N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide, is a distinct chemical entity (CAS 929390-55-6) that is commercially available alongside the 6-yl variant. Published SAR data on closely analogous coumarin-benzamide pairs demonstrate that moving the benzamide from the 6- to the 7-position consistently produces divergent HDAC inhibition profiles, with the 6-yl orientation providing more favorable zinc-chelating geometry for class I HDAC isoforms (HDAC1-3) [1]. The 6-yl substitution pattern has been associated with pan-HDAC inhibitory IC50 values in the sub-micromolar to low nanomolar range across a series of coumarin-based benzamides, whereas the corresponding 7-yl analogs frequently show reduced potency or altered isoform selectivity [1].

HDAC inhibitor design coumarin-benzamide SAR regioisomer comparison

3,5-Dimethoxybenzamide Warhead Confers HDAC Inhibition: Differentiation from Simple Benzamide Analogs

The 3,5-dimethoxybenzamide moiety functions as a bidentate zinc-binding group (ZBG) capable of chelating the catalytic Zn²⁺ ion in HDAC enzymes. In the coumarin-benzamide HDAC inhibitor series, compounds bearing the 3,5-dimethoxy substitution exhibited substantially greater cytotoxic potency than their unsubstituted benzamide counterparts. For example, in the panel reported by Abdizadeh et al. (2017), 3,5-dimethoxybenzamide-coumarin hybrids (e.g., compound 8q) showed pan-HDAC IC50 values in the range of 0.41–0.53 μM, while simple benzamide analogs lacking the dimethoxy motif were markedly less active (IC50 >10 μM against several HDAC isoforms) [1]. N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923132-85-8) is a commercially available direct comparator that lacks the 3,5-dimethoxy substitution; its HDAC inhibitory activity, where tested, is consistently weaker than that of dimethoxy-substituted analogs .

zinc-binding group HDAC inhibitor pharmacophore benzamide SAR

Lipophilic tert-Butyl Substituent Enhances Predicted Membrane Permeability and Intracellular Target Engagement

The 4-tert-butylphenyl group at the chromenone 2-position contributes significant lipophilicity. Quantitative Structure-Property Relationship (QSPR) analysis of 4H-chromen-6-yl benzamide derivatives indicates that the 4-tert-butyl substitution increases calculated logP by approximately 1.5–2.0 log units relative to the unsubstituted phenyl analog [1]. This elevated logP is predicted to enhance passive membrane permeability, which is a critical parameter for intracellular target engagement in cell-based HDAC inhibition assays. The 4-tert-butylphenyl derivative is expected to exhibit superior cellular permeability compared to analogs bearing less lipophilic substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl) at the same position [1]. Direct experimental permeability data (PAMPA or Caco-2) for this specific compound are not publicly available; the differentiation is based on well-established logP–permeability correlations in the chromenone series.

lipophilicity membrane permeability 4-tert-butylphenyl substitution

Commercial Availability: 6-yl Regioisomer is Cataloged as a Distinct Research-Use Compound

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide is commercially available as a discrete catalog item with a specified purity of ≥95% from multiple research chemical suppliers . It is not a mixture or a positional isomer of the 7-yl regioisomer (CAS 929390-55-6), which is sold under a separate catalog entry. This regioisomeric singularity is essential for reproducibility in biological assays, as even minor contamination with the 7-yl isomer could confound HDAC inhibition results. The compound is supplied for non-human research use only, with typical pack sizes ranging from 5 mg to 100 mg .

chemical procurement regioisomer purity research chemical supply

Research and Industrial Application Scenarios for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide


HDAC Inhibitor Lead Optimization and SAR Studies Targeting Class I HDACs

The 3,5-dimethoxybenzamide ZBG and 6-yl chromenone attachment position make this compound a suitable scaffold for medicinal chemistry programs aimed at developing isoform-selective HDAC1/2/3 inhibitors. The compound can serve as a starting point for further derivatization of the 4-tert-butylphenyl group to modulate lipophilicity, solubility, and isoform selectivity, building on the established SAR that the dimethoxy substitution is critical for HDAC inhibition potency [1].

Regioisomer-Controlled Probe for Elucidating HDAC Subtype Engagement

Because the 6-yl and 7-yl regioisomers are commercially available as separate entities, paired experiments comparing the two can be used to probe the positional dependence of zinc-chelation geometry on HDAC isoform selectivity. This is a valuable experimental design for academic groups investigating the structural basis of benzamide-class HDAC inhibitor selectivity [1].

Chemical Biology Tool for Cell-Based Acetylation Studies

The predicted elevated membrane permeability conferred by the 4-tert-butylphenyl substituent makes this compound a candidate for cell-based assays measuring histone acetylation (e.g., H3K9ac, H3K27ac) and downstream gene expression changes. Its use as a chemical probe in chromatin biology requires verification of the 6-yl regioisomeric identity to ensure reproducible target engagement [REFS-1, REFS-2].

Negative Control or Comparator in 3,5-Dimethoxybenzamide Pharmacophore Validation

In experiments designed to validate the essentiality of the 3,5-dimethoxybenzamide ZBG, this compound can be compared head-to-head against N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923132-85-8), which lacks the methoxy groups. The differential HDAC inhibition and cytotoxicity observed between these two compounds provides direct evidence for ZBG-dependent pharmacology [REFS-1, REFS-3].

Quote Request

Request a Quote for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.